molecular formula C8H12FNO3 B1484878 2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid CAS No. 2091284-88-5

2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid

Cat. No. B1484878
CAS RN: 2091284-88-5
M. Wt: 189.18 g/mol
InChI Key: PEPJENJZUKKUMB-UHFFFAOYSA-N
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Description

2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid (FOPB) is an organic compound of the carboxylic acid family. It is a white solid that is soluble in water and other polar solvents. FOPB is a versatile compound that is used in a variety of scientific applications, including its use as a reagent in organic synthesis, as an inhibitor of enzymes, and as a fluorescent probe in biochemical and physiological studies.

Scientific Research Applications

Drug Discovery and Development

The pyrrolidine ring, a core structure in 2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid, is widely utilized in medicinal chemistry due to its versatility and biological activity. It’s often used to obtain compounds for treating human diseases. The saturated five-membered ring allows for efficient exploration of pharmacophore space and contributes significantly to the stereochemistry of molecules .

Stereochemistry Research

The different stereoisomers of compounds containing the pyrrolidine ring can lead to varied biological profiles due to their distinct binding modes to enantioselective proteins. This aspect is crucial in the design of drug candidates with specific desired effects .

ADME/Tox Optimization

Incorporating heteroatomic fragments like the pyrrolidine ring into drug molecules is a strategic choice to modify physicochemical parameters and achieve optimal ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) results for drug candidates .

Structural Diversity in Chemical Synthesis

The non-planarity of the pyrrolidine ring, due to a phenomenon called “pseudorotation,” increases the three-dimensional coverage of molecules. This structural diversity is advantageous in creating a wide variety of biologically active compounds .

Structure-Activity Relationship (SAR) Studies

The influence of steric factors on biological activity is a key area of research. The pyrrolidine ring’s presence in a molecule can significantly affect its biological activity, making it a subject of interest in SAR studies to understand and predict the pharmacological properties of new drug candidates .

Synthetic Strategies for Heterocyclic Compounds

The pyrrolidine ring is often used as a starting point or an intermediate in the synthesis of more complex heterocyclic compounds. Its reactivity and ability to undergo various chemical transformations make it a valuable scaffold in organic synthesis .

Biological Profile Modulation

The spatial orientation of substituents on the pyrrolidine ring can be altered to modulate the biological profile of drug candidates. This is particularly important in the development of drugs with targeted selectivity and minimal side effects .

properties

IUPAC Name

2-fluoro-4-oxo-4-pyrrolidin-1-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12FNO3/c9-6(8(12)13)5-7(11)10-3-1-2-4-10/h6H,1-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPJENJZUKKUMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CC(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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